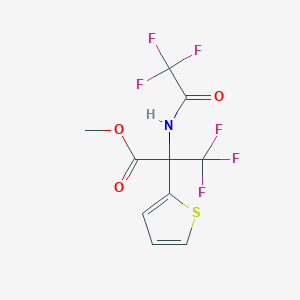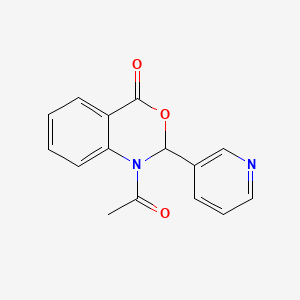![molecular formula C18H11FN2O4 B11083637 (4Z)-2-(3-fluorophenyl)-4-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11083637.png)
(4Z)-2-(3-fluorophenyl)-4-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-FLUOROPHENYL)-4-[(Z,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-FLUOROPHENYL)-4-[(Z,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE typically involves the condensation of 3-fluorobenzaldehyde with 3-nitrobenzaldehyde in the presence of a suitable base and a catalyst. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Base: Potassium carbonate or sodium hydroxide.
Catalyst: Acid catalysts like p-toluenesulfonic acid.
Temperature: Reactions are usually carried out at elevated temperatures (e.g., 80-100°C).
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, oxazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities in biological assays.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its structural features may interact with biological targets, leading to therapeutic effects.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and dyes, due to their stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(3-FLUOROPHENYL)-4-[(Z,2E)-3-(3-NITROPHENYL)-2-PROPENYLIDENE]-1,3-OXAZOL-5-ONE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4-[(Z,2E)-3-(3-nitrophenyl)-2-propenylidene]-1,3-oxazol-5-one
- 2-(4-Fluorophenyl)-4-[(Z,2E)-3-(3-nitrophenyl)-2-propenylidene]-1,3-oxazol-5-one
Uniqueness
The presence of the fluorine atom in the phenyl ring and the nitro group in the propenylidene moiety distinguishes this compound from its analogs. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, making it unique among similar oxazole derivatives.
Properties
Molecular Formula |
C18H11FN2O4 |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
(4Z)-2-(3-fluorophenyl)-4-[(E)-3-(3-nitrophenyl)prop-2-enylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H11FN2O4/c19-14-7-3-6-13(11-14)17-20-16(18(22)25-17)9-2-5-12-4-1-8-15(10-12)21(23)24/h1-11H/b5-2+,16-9- |
InChI Key |
RPSQEOQVCRXBQJ-QQDISNATSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=C2C(=O)OC(=N2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl (2-bromo-4-{(E)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B11083564.png)
![3,4-Dimethylcyclohexyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B11083565.png)
![2-[3-(4-chlorobenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11083568.png)
![9-bromo-1,1-dimethyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11083580.png)
![N~2~-(propan-2-yl)-N~4~,N~6~-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B11083585.png)
![3,5-bis[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B11083593.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B11083601.png)

![Ethyl 4-[({1-(4-fluorophenyl)-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11083622.png)
![N-[4-(4-cyclohexylphenoxy)-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11083643.png)
![N-(2-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11083644.png)
![4-acetyl-5-(3,4-dimethoxyphenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11083647.png)
